![molecular formula C16H14ClNO3S B2698238 2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 344275-31-6](/img/structure/B2698238.png)
2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C16H14ClNO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been focused on synthesizing sulfur- and nitrogen-containing thiourea and acetophenone derivatives, highlighting their significance in organic chemistry for their potential physiological properties. A study by Farzaliyev et al. (2020) introduced an efficient synthetic method for producing sulfur-containing compounds with notable antioxidant effects and the ability to impact biological membrane functions, suggesting their utility in drug development (Farzaliyev et al., 2020). Similarly, Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes, demonstrating their stability and potential for chemiluminescence applications, marking a step forward in understanding sulfur-based compounds' functional versatility (Watanabe et al., 2010).
Crystal Structure Insights
The study of crystal structures provides deep insights into the molecular configurations and intermolecular interactions of sulfur-containing compounds. Zheng Lan-sun (2010) synthesized a new sulfur-containing compound, providing valuable data on its crystal structure and demonstrating the compound's potential in forming intermolecular hydrogen bonds, which could influence its chemical reactivity and biological activity (Zheng Lan-sun, 2010).
Catalysis and Chemical Reactions
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst, showcasing the potential of sulfur-containing compounds in facilitating chemical reactions. Tayebi et al. (2011) explored this compound's role in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in significant yields and demonstrating the catalyst's reusability without loss of activity (Tayebi et al., 2011).
Environmental Applications
On the environmental front, the activation of peracetic acid by Co(II) for the abatement of refractory organic contaminants has been explored. Liu et al. (2021) highlighted the generation of high-valent cobalt-oxo species in this process, enriching our understanding of advanced oxidation processes for environmental protection. This study underscores the utility of sulfur-containing compounds in environmental remediation technologies (Liu et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-16(21)15(22-10-14(19)20)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOHPDHFPXPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

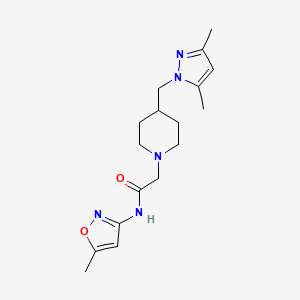
![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)

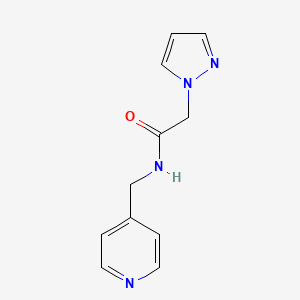
![methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2698164.png)
![N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide](/img/structure/B2698167.png)
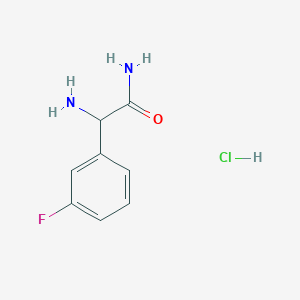

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)
![2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2698173.png)
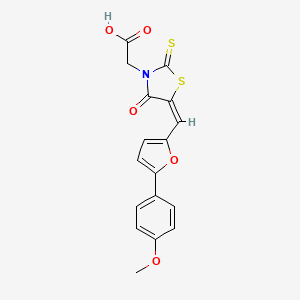
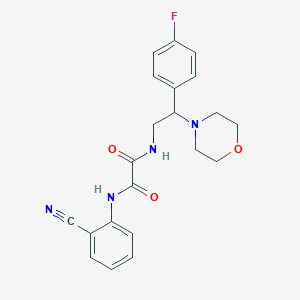

![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)